BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 2-
Hydrazinoethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydrazinol

Cat. No.: B15422207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2-Hydrazinoethanol (also known as Hydrazinol), a significant compound in various research
and development sectors. This document outlines the key spectroscopic data obtained from
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), offering insights into its structural features. Detailed experimental protocols and data
analysis are presented to aid in the replication and interpretation of these results.

Chemical Structure and Properties

2-Hydrazinoethanol (CAS: 109-84-2) is a bifunctional organic molecule possessing both a
hydroxyl and a hydrazinyl group.[1] Its structure lends it to a variety of chemical reactions,
making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

e Molecular Formula: C2HsN20[1]
e Molecular Weight: 76.10 g/mol [1]
e IUPAC Name: 2-hydrazinylethanol[1]

Caption: Chemical structure of 2-Hydrazinoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Hydrazinoethanol exhibits distinct signals corresponding to the
different proton environments in the molecule. The spectrum shows two triplets for the
methylene protons and a broad signal for the exchangeable amine and hydroxyl protons.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~3.865 Broad Singlet 4H -NHz, -NH, -OH
3.430 Triplet 2H -CH20H
2.624 Triplet 2H -CHz2NH

Data obtained in
DMSO-ds at 360 MHz.

The methylene group attached to the hydroxyl (-CH20H) appears as a triplet at 3.430 ppm,
while the methylene group adjacent to the hydrazinyl group (-CHz2NH) is observed as a triplet at
2.624 ppm. The broad signal at approximately 3.865 ppm integrates to four protons,
corresponding to the amine (-NH and -NHz) and hydroxyl (-OH) protons. The broadness of this
peak is due to chemical exchange and quadrupole broadening from the nitrogen atoms.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-
Hydrazinoethanol, two distinct signals are expected, corresponding to the two non-equivalent
carbon atoms.
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Chemical Shift (8) ppm Assighment
~60-65 -CH20H
~50-55 -CHz2NH

Predicted values. Experimental data may vary

based on solvent and instrument conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR
spectrum of 2-Hydrazinoethanol is characterized by broad absorptions in the high-frequency
region, indicative of O-H and N-H stretching, as well as distinct peaks in the fingerprint region.

Wavenumber (cm~12) Intensity Assignment
3400-3200 Strong, Broad O-H and N-H stretching
2950-2850 Medium C-H stretching

~1600 Weak-Medium N-H bending (scissoring)
~1460 Medium C-H bending

1050-1150 Strong C-O stretching

~1100 Medium C-N stretching

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Hydrazinoethanol provides valuable
information about its molecular weight and fragmentation pattern.

The mass spectrum displays a molecular ion peak (M*) at m/z 76, confirming the molecular
weight of the compound.[2] The fragmentation pattern is consistent with the structure of 2-
Hydrazinoethanol, showing characteristic losses.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-
Hydrazinoethanol. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydrazinoethanol in 0.6-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or D20) in a clean, dry 5 mm NMR
tube.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.
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o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate
number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required due to the lower natural abundance of 3C.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual
solvent peak or an internal standard (e.g., TMS).

@m Setup (Lock, Shi@
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Caption: NMR Experimental Workflow.

ATR-IR Spectroscopy

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and
acquire a background spectrum.

Sample Application: Place a small drop of neat 2-Hydrazinoethanol onto the center of the
ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1,

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the liquid sample into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC). The sample is vaporized in the ion source.

lonization: Bombard the gaseous sample molecules with a beam of high-energy electrons
(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Conclusion
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The spectroscopic data presented in this guide provide a detailed structural characterization of
2-Hydrazinoethanol. The NMR spectra confirm the connectivity of the carbon and hydrogen
atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms
the molecular weight and provides insights into its fragmentation. These data and protocols
serve as a valuable resource for researchers and professionals working with this versatile
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrazinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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